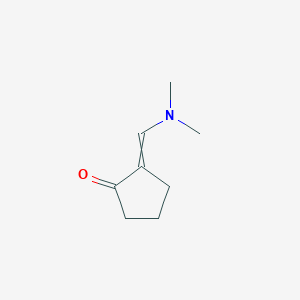
3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ISOPROPOXY-ISOXAZOL-5-YL)-1H-TETRAZOLE is a chemical compound with the molecular formula C7H9N5O2 . It seems to be related to the compound you’re asking about, but it’s not exactly the same .
Physical And Chemical Properties Analysis
This compound has a molar mass of 195.17866 . Other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found .Aplicaciones Científicas De Investigación
Larvicidal Applications
Isoxazole compounds, including those structurally similar to 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid, have been synthesized and tested for larvicidal activity against Aedes aegypti larvae. Modifications in the C-5 side chain of these compounds have demonstrated significant larvicidal activities, highlighting their potential in mosquito control strategies to combat diseases like dengue and Zika virus (Silva-Alves et al., 2013).
Synthetic Methodologies
Research on isoxazoles has also focused on novel synthetic routes for creating these compounds. For example, a new method for synthesizing 5-substituted 3-isoxazolols from beta-keto hydroxamic acids has been developed, offering a byproduct-free pathway and highlighting the versatility of isoxazoles in synthetic organic chemistry (Sørensen et al., 2000).
Pharmacological Research
Isoxazole derivatives have been identified as potent antagonists of specific integrin receptors, demonstrating significant efficacy in allergic mouse models. This suggests potential therapeutic applications for diseases involving integrin receptors, including inflammatory and autoimmune disorders (Duplantier et al., 2001).
Neuropharmacology and Neuroprotection
Studies on analogues of 2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA) have provided insights into the structural determinants for agonist activity at AMPA receptors, contributing to our understanding of excitatory neurotransmission and offering potential leads for designing new neuroprotective agents (Bang-Andersen et al., 2000).
Material Science
Isoxazole compounds have been explored for their utility in creating new materials with potential applications in agriculture, photonic devices, and pharmaceuticals. Research into green synthesis methods for these compounds emphasizes the importance of environmentally friendly chemical processes (Mosallanezhad and Kiyani, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-propan-2-yloxy-1,2-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-6(2)13-8-5-7(14-10-8)3-4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEJAQNUBWVFHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NOC(=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)


![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)








